molecular formula C15H11NO2 B12352927 3-hydroxy-4-phenyl-4aH-quinolin-2-one

3-hydroxy-4-phenyl-4aH-quinolin-2-one

Cat. No.: B12352927
M. Wt: 237.25 g/mol
InChI Key: YUHGPRSIMBXVRA-UHFFFAOYSA-N
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Description

3-hydroxy-4-phenyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-phenyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent oxidation. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or bases .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-phenyl-4aH-quinolin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydroxy-4-phenyl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-phenyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-phenyl-4aH-quinolin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group and hydroxyl substitution at specific positions enhance its potential for diverse applications compared to other quinoline derivatives .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-hydroxy-4-phenyl-4aH-quinolin-2-one

InChI

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,11,17H

InChI Key

YUHGPRSIMBXVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2C=CC=C3)O

Origin of Product

United States

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